molecular formula C16H27Cl2NO3 B4139552 2-[(2-Chloro-5-ethoxy-4-propan-2-yloxyphenyl)methylamino]butan-1-ol;hydrochloride

2-[(2-Chloro-5-ethoxy-4-propan-2-yloxyphenyl)methylamino]butan-1-ol;hydrochloride

Cat. No.: B4139552
M. Wt: 352.3 g/mol
InChI Key: LPKIESIYXJEELL-UHFFFAOYSA-N
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Description

2-[(2-Chloro-5-ethoxy-4-propan-2-yloxyphenyl)methylamino]butan-1-ol;hydrochloride is a synthetic organic compound It is characterized by its complex structure, which includes a benzylamine moiety substituted with chloro, ethoxy, and isopropoxy groups, and a butanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chloro-5-ethoxy-4-propan-2-yloxyphenyl)methylamino]butan-1-ol;hydrochloride typically involves multiple steps. One common route starts with the preparation of the benzylamine intermediate, which is then subjected to various substitution reactions to introduce the chloro, ethoxy, and isopropoxy groups. The final step involves the reaction of the substituted benzylamine with 1-butanol under acidic conditions to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chloro-5-ethoxy-4-propan-2-yloxyphenyl)methylamino]butan-1-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzylamines.

Scientific Research Applications

2-[(2-Chloro-5-ethoxy-4-propan-2-yloxyphenyl)methylamino]butan-1-ol;hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-Chloro-5-ethoxy-4-propan-2-yloxyphenyl)methylamino]butan-1-ol;hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-chloro-4-isopropoxybenzyl)amino]-1-butanol hydrochloride
  • 2-[(2-chloro-5-ethoxybenzyl)amino]-1-butanol hydrochloride
  • 2-[(2-chloro-4-ethoxybenzyl)amino]-1-butanol hydrochloride

Uniqueness

2-[(2-Chloro-5-ethoxy-4-propan-2-yloxyphenyl)methylamino]butan-1-ol;hydrochloride is unique due to the specific combination of chloro, ethoxy, and isopropoxy groups on the benzylamine moiety

Properties

IUPAC Name

2-[(2-chloro-5-ethoxy-4-propan-2-yloxyphenyl)methylamino]butan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26ClNO3.ClH/c1-5-13(10-19)18-9-12-7-15(20-6-2)16(8-14(12)17)21-11(3)4;/h7-8,11,13,18-19H,5-6,9-10H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPKIESIYXJEELL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NCC1=CC(=C(C=C1Cl)OC(C)C)OCC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(2-Chloro-5-ethoxy-4-propan-2-yloxyphenyl)methylamino]butan-1-ol;hydrochloride
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2-[(2-Chloro-5-ethoxy-4-propan-2-yloxyphenyl)methylamino]butan-1-ol;hydrochloride
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2-[(2-Chloro-5-ethoxy-4-propan-2-yloxyphenyl)methylamino]butan-1-ol;hydrochloride
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2-[(2-Chloro-5-ethoxy-4-propan-2-yloxyphenyl)methylamino]butan-1-ol;hydrochloride
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2-[(2-Chloro-5-ethoxy-4-propan-2-yloxyphenyl)methylamino]butan-1-ol;hydrochloride
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2-[(2-Chloro-5-ethoxy-4-propan-2-yloxyphenyl)methylamino]butan-1-ol;hydrochloride

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